molecular formula C22H24Cl2N2O2 B14932483 2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one

2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one

Cat. No.: B14932483
M. Wt: 419.3 g/mol
InChI Key: BIBOVCPCOSIHJP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one is a complex organic compound that features a dichlorophenoxy group, a piperazine ring, and a phenylprop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.

    Piperazine coupling: The intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the piperazine derivative.

    Addition of the phenylprop-2-en-1-yl group: The final step involves the addition of the phenylprop-2-en-1-yl group to the piperazine derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenylprop-2-en-1-yl group may enhance binding affinity and specificity, while the dichlorophenoxy group could contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: This compound is structurally similar but lacks the phenylprop-2-en-1-yl group.

    2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: Similar structure with a single chlorine atom on the phenoxy group.

    1-(2,4-dichlorophenyl)-4-(2-phenylethyl)piperazine: Contains a piperazine ring with different substituents.

Uniqueness

2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one is unique due to the combination of its dichlorophenoxy, piperazine, and phenylprop-2-en-1-yl groups. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C22H24Cl2N2O2

Molecular Weight

419.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H24Cl2N2O2/c1-17(28-21-10-9-19(23)16-20(21)24)22(27)26-14-12-25(13-15-26)11-5-8-18-6-3-2-4-7-18/h2-10,16-17H,11-15H2,1H3/b8-5+

InChI Key

BIBOVCPCOSIHJP-VMPITWQZSA-N

Isomeric SMILES

CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.